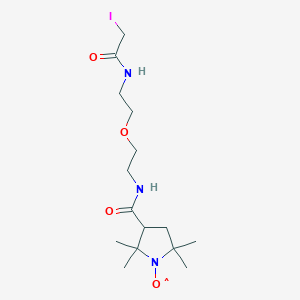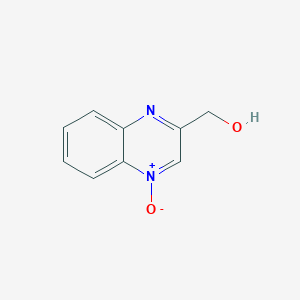
(4-Oxo-4lambda~5~-quinoxalin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinoxalinemethanol,4-oxide(7CI,9CI) is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17. It is known for its unique structure, which includes a quinoxaline ring system with a methanol group and an oxide group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinemethanol,4-oxide(7CI,9CI) typically involves the reaction of quinoxaline derivatives with appropriate reagents to introduce the methanol and oxide groups. One common method involves the oxidation of 2-quinoxalinemethanol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2-Quinoxalinemethanol,4-oxide(7CI,9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Quinoxalinemethanol,4-oxide(7CI,9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group, yielding 2-quinoxalinemethanol.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoxaline-2-carboxylic acid derivatives.
Reduction Products: 2-Quinoxalinemethanol.
Substitution Products: Various quinoxaline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Quinoxalinemethanol,4-oxide(7CI,9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Quinoxalinemethanol,4-oxide(7CI,9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2-Quinoxalinemethanol,4-oxide(7CI,9CI) can be compared with other quinoxaline derivatives, such as:
2-Quinoxalinemethanol: Lacks the oxide group, resulting in different chemical reactivity and biological activity.
Quinoxaline-2-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, leading to different applications and properties.
Quinoxaline-2,3-dione: Features a dione structure, which significantly alters its chemical and biological behavior.
Propiedades
Número CAS |
41243-26-9 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(4-oxidoquinoxalin-4-ium-2-yl)methanol |
InChI |
InChI=1S/C9H8N2O2/c12-6-7-5-11(13)9-4-2-1-3-8(9)10-7/h1-5,12H,6H2 |
Clave InChI |
UPDKWYWGBDVSFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C=[N+]2[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)
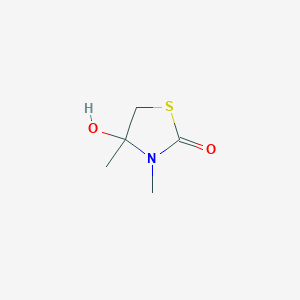

![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
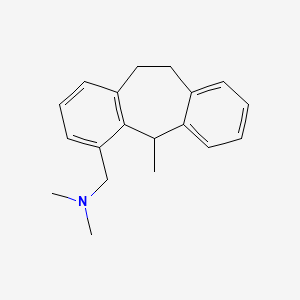
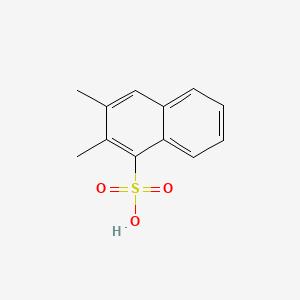

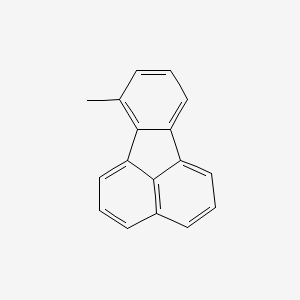
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)

